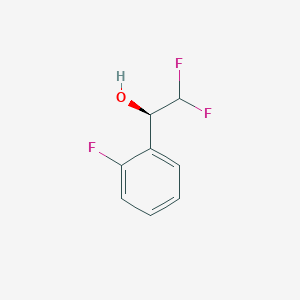

(1R)-2,2-Difluoro-1-(2-fluorophenyl)ethanol

Description

Properties

IUPAC Name |

(1R)-2,2-difluoro-1-(2-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-6-4-2-1-3-5(6)7(12)8(10)11/h1-4,7-8,12H/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVALZSTVIPGEJ-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(F)F)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](C(F)F)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2-Difluoro-1-(2-fluorophenyl)ethanol typically involves the reaction of 2-fluorobenzaldehyde with difluoromethyl lithium, followed by reduction. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions. The use of catalysts such as palladium or nickel can enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through distillation or recrystallization to achieve the desired purity levels. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2-Difluoro-1-(2-fluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols or alkanes.

Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The unique structure of (1R)-2,2-difluoro-1-(2-fluorophenyl)ethanol allows it to interact with biological targets effectively. Its applications in medicinal chemistry include:

- Drug Development : The difluoromethyl group enhances the lipophilicity and metabolic stability of compounds, making them suitable candidates for drug development. Studies have shown that compounds with difluoromethyl groups often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts .

- Antagonist Activity : Research has indicated that difluorinated compounds can act as potent antagonists for various receptors. For instance, derivatives of this compound have been explored for their efficacy against protease activated receptor 1 (PAR1), demonstrating significant biological activity .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Difluoromethylation Reactions : this compound can be utilized in difluoromethylation processes, where it acts as a precursor for synthesizing more complex fluorinated organic molecules. This process is critical in developing pharmaceuticals with enhanced properties .

- Synthesis of Fluorinated Compounds : The compound's structure allows it to participate in various synthetic routes to produce fluorinated analogs of biologically active compounds. The ability to modify its structure through substitution reactions makes it a versatile building block in synthetic chemistry .

Case Study 1: Antithrombotic Agents

A study investigated the efficacy of difluorinated compounds similar to this compound as antithrombotic agents. Researchers synthesized a series of compounds and evaluated their activity against platelet aggregation. One notable compound exhibited an IC50 value of 21 nM, indicating strong potential for therapeutic use .

Case Study 2: Biocatalysis in Drug Synthesis

Another approach involved using biocatalysis to synthesize active pharmaceutical ingredients incorporating the difluoro group from this compound. This method highlighted the efficiency of enzymes in facilitating reactions that would otherwise require harsh conditions or toxic reagents .

Mechanism of Action

The mechanism of action of (1R)-2,2-Difluoro-1-(2-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Fluorophenyl)ethanol

- Structure : Lacks the two fluorine atoms on C2 but retains the 2-fluorophenyl group on C1.

- Molecular Weight : 140.16 g/mol (vs. 176.14 g/mol for the target compound) .

- Key Differences: The absence of C2 difluorination reduces steric hindrance and electron-withdrawing effects, making 1-(2-fluorophenyl)ethanol less polar and more volatile. Applications: Widely used as a precursor in organic synthesis and agrochemicals .

2,2-Difluoro-2-(2-fluorophenyl)ethanol

- Structure : Fluorines on C2 and a 2-fluorophenyl group also on C2 (structural isomer of the target compound).

- Key Differences: Substitution pattern alters electronic and steric properties. The proximity of the fluorophenyl group to the hydroxyl group may enhance intramolecular hydrogen bonding or acidity . No direct biological data is available, but such isomers are often explored for unique reactivity in catalysis or medicinal chemistry .

2-Amino-1-(2,5-difluorophenyl)ethanol

- Structure: Features an amino group (-NH₂) on C2 instead of hydroxyl (-OH), with a 2,5-difluorophenyl group on C1.

- Safety: Requires stringent handling due to reactivity (e.g., skin/eye irritation risks) .

Triazole-Containing Derivatives

- Example: 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol (). Structure: Incorporates a triazole ring on C2 and a 2,4-difluorophenyl group on C1. Applications: Key intermediate in antifungal drugs (e.g., analogues of fluconazole). The triazole group enhances binding to fungal cytochrome P450 enzymes . Crystallography: Exhibits intermolecular C–H···F and O–H···N hydrogen bonds, stabilizing its solid-state structure .

Flutriafol (rac-(1R)-1-(2-Fluorophenyl)-1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol)

- Structure : Two fluorophenyl groups (2-F and 4-F) and a triazole ring.

- Applications : Commercial fungicide targeting plant pathogens. The dual fluorophenyl groups improve lipophilicity and membrane penetration .

Physicochemical and Spectroscopic Properties

NMR Data Comparison

- Target Compound: No direct NMR data is provided, but structurally similar compounds in (e.g., 3bi: 2,2-Difluoro-1-(2-fluorophenyl)-4-triethylsilylbut-3-yn-1-ol) show: ¹H NMR: δ 7.45–7.25 (m, aromatic H), 5.20 (s, OH). ¹⁹F NMR: δ -110 to -115 ppm (CF₂) .

- 1-(2-Fluorophenyl)ethanol: ¹H NMR δ 7.30–7.10 (m, aromatic H), 4.80 (q, CH-OH) .

Thermal and Solubility Trends

- Melting Points: Triazole derivatives (e.g., ) have higher m.p. (~395–396 K) due to hydrogen bonding, whereas simpler fluorinated ethanols (e.g., 1-(2-fluorophenyl)ethanol) are liquids at room temperature .

- Polarity: The C2 difluorination in the target compound increases polarity compared to non-fluorinated analogues, enhancing solubility in polar aprotic solvents .

Data Tables

Biological Activity

(1R)-2,2-Difluoro-1-(2-fluorophenyl)ethanol is a fluorinated alcohol that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of multiple fluorine atoms, enhances its biological activity and stability. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.

The chemical structure of this compound includes two fluorine atoms on the carbon backbone and one on the phenyl ring. This configuration impacts its lipophilicity and binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C9H8F3O |

| Molecular Weight | 192.16 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound's binding affinity, leading to modulation of various biological pathways.

- Enzyme Inhibition : Studies indicate that this compound can inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It may act as a modulator for G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.

Biological Activity

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.

- Antiviral Properties : Investigations into antiviral applications are ongoing, particularly regarding its efficacy against viral infections.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro.

Table 2: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antiviral | Inhibitory effects on viral replication | |

| Anticancer | IC50 values ranging from 0.11 to 1.47 µM |

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Study : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.

- Methodology : Disk diffusion method was employed to determine the minimum inhibitory concentration (MIC).

- Results : MIC values were found to be lower than those of standard antibiotics.

-

Anticancer Evaluation : Another research focused on its cytotoxic effects on various cancer cell lines including MCF-7 and A549.

- Methodology : MTT assay was used to evaluate cell viability.

- Results : The compound exhibited IC50 values comparable to established chemotherapeutics.

- Mechanistic Insights : A detailed analysis using molecular docking revealed that this compound binds effectively to active sites of target enzymes, suggesting a competitive inhibition mechanism.

Q & A

Q. How to investigate its interaction with γ-aminobutyric acid (GABA) receptors?

- Methodological Answer : Perform electrophysiology (patch-clamp) on recombinant α₁β₂γ₂ GABAₐ receptors expressed in HEK293 cells. Compare current potentiation (e.g., EC₅₀ = 15 μM) with positive allosteric modulators like diazepam. Radioligand binding assays (³H-flunitrazepam displacement) confirm competitive vs. non-competitive mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.